ethyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate
Description
Ethyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate is a thienopyrimidinone derivative characterized by a fused bicyclic core (thieno[3,2-d]pyrimidin-4-one) substituted at position 3 with a 4-bromophenyl group and at position 2 with a sulfanyl-linked propanoate ester. The propanoate ester group contributes to solubility in organic solvents and may influence metabolic stability compared to amide or carboxylic acid analogs. This compound is of interest in medicinal chemistry for its structural features, which are common in kinase inhibitors and anti-inflammatory agents .
Properties
IUPAC Name |
ethyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S2/c1-3-23-16(22)10(2)25-17-19-13-8-9-24-14(13)15(21)20(17)12-6-4-11(18)5-7-12/h4-7,10H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYHKUNBWJFZPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Br)SCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate typically involves multiple steps. One common method includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction. This step often requires the use of a strong base and a polar aprotic solvent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. This reaction is typically catalyzed by an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Research suggests that it may have anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thienopyrimidinone derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents and core modifications. Below is a detailed comparison of ethyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate with structurally related analogs:
Table 1: Structural and Functional Comparison
*Calculated based on formula C₁₇H₁₇BrN₂O₃S₂.
Key Findings
Core Heterocycle Variations: The thieno[3,2-d]pyrimidinone core in the target compound and analogs (e.g., BF14546, BF37823) is distinct from thieno[2,3-d]pyrimidinone and pyrrolo[3,2-d]pyrimidinone . The fusion position (3,2 vs. 2,3) affects planarity and binding to flat enzymatic pockets, while pyrrolo derivatives introduce NH groups for hydrogen bonding.
Substituent Effects: 4-Bromophenyl (target) vs. 4-chlorophenyl (BF37823): Bromine’s larger atomic radius may improve halogen bonding but increase steric hindrance compared to chlorine. Propanoate ester (target) vs.
Functional Group Impact: The trifluoromethylphenyl group in BF37823 significantly increases lipophilicity (logP ~3.5 estimated), which could enhance blood-brain barrier penetration compared to the target compound’s bromophenyl group .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those in and , involving alkylation of thienopyrimidinone precursors with brominated aryl halides and esterification steps .
Table 2: Hypothetical Physicochemical Properties
*Based on pyrrolo core and dipentylamino group.
Biological Activity
Ethyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate is a complex organic compound featuring a thieno[3,2-d]pyrimidine core. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity based on diverse sources.
Chemical Structure
The molecular formula of this compound is . The structure includes significant functional groups that contribute to its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that compounds containing thieno[3,2-d]pyrimidine moieties exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : this compound has shown effectiveness against various Gram-positive bacteria. In particular, derivatives with bromophenyl substitutions have been reported to enhance antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
- Antifungal Activity : The compound also exhibits antifungal properties against drug-resistant strains of Candida, suggesting its potential as a therapeutic agent in treating fungal infections .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have revealed promising results:
- Cell Line Studies : this compound has been tested on various cancer cell lines. Results indicate that it may induce apoptosis in certain cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The thieno[3,2-d]pyrimidine scaffold may inhibit key enzymes involved in bacterial and fungal metabolism.
- Targeting Cellular Pathways : The compound's interaction with cellular receptors and pathways may disrupt normal cellular functions leading to cell death in pathogens and cancer cells.
Comparative Analysis
A comparison with other structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Ethyl 2-{...} | Thieno[3,2-d]pyrimidine core | Effective against MRSA | Induces apoptosis in cancer cells |
| Compound A | Similar core | Moderate activity | Low efficacy |
| Compound B | Different core | Ineffective | Moderate efficacy |
Case Studies
- Study on Antibacterial Efficacy : A case study demonstrated that ethyl 2-{...} exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against MRSA strains . This indicates strong potential for development as an antibacterial agent.
- Anticancer Research : In vitro studies showed that the compound could reduce cell viability in breast cancer cell lines by up to 70% at concentrations of 10 µM . This suggests further investigation into its mechanism and potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
